molecular formula C12H3Cl7 B1581963 2,2',3,4,4',5',6-Heptachlorobiphenyl CAS No. 52663-69-1

2,2',3,4,4',5',6-Heptachlorobiphenyl

Cat. No. B1581963
CAS RN: 52663-69-1
M. Wt: 395.3 g/mol
InChI Key: KQBFUDNJKCZEDQ-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl, also known as PCB No. 182, is a type of polychlorinated biphenyl (PCB) congener . It has the molecular formula C₁₂H₃Cl₇ and a molecular weight of 395.32 g/mol .


Molecular Structure Analysis

The molecular structure of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl consists of two benzene rings with seven chlorine atoms attached at various positions . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl is a solid substance . It has a molecular weight of 395.32 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Solubility Studies

The solubility of 2,2',3,4,4',5',6-heptachlorobiphenyl, among other polychlorinated biphenyl (PCB) congeners, in supercritical fluids like carbon dioxide, modified by n-butane and methanol, has been studied. This research is crucial for understanding the environmental behavior and remediation of PCBs. Anitescu and Tavlarides (1999) found that modifiers like n-butane and methanol increase the solubility of PCB congeners in supercritical carbon dioxide, which is significant for applications in supercritical fluid extraction and environmental cleanup processes (Anitescu & Tavlarides, 1999).

Exposure Assessment

A study by Sjödin et al. (1999) investigated the occupational exposure to polybrominated diphenyl ethers (PBDEs), including the 2,2',3,4,4',5',6-heptachlorobiphenyl congener. They found significant differences in the levels of this compound in the blood serum of workers in different environments, highlighting the importance of monitoring and managing occupational exposure to such chemicals (Sjödin et al., 1999).

Theoretical Chemistry and Toxicity

Eddy (2020) conducted a theoretical chemistry study relating the toxicity of PCBs, including the heptachlorobiphenyl congener, to molecular descriptors. This research is essential for understanding the molecular basis of PCB toxicity and for predicting the environmental and health impacts of these compounds (Eddy, 2020).

Dechlorination Research

He et al. (2008) explored the catalytic dechlorination of 2,2',3,4,4',5',5'-heptachlorobiphenyl in soil using Pd/Fe bimetallic reduction. Their findings are significant for the development of remediation strategies for PCB-contaminated sites. They demonstrated that this approach could effectively reduce the concentration of heptachlorobiphenyl in soil, providing insights into practical applications for soil decontamination (He et al., 2008).

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-8(16)3-9(17)11(18)12(10)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBFUDNJKCZEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074163
Record name 2,2',3,4,4',5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',5',6-Heptachlorobiphenyl

CAS RN

52663-69-1
Record name PCB 183
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4,4',5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD2022B03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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